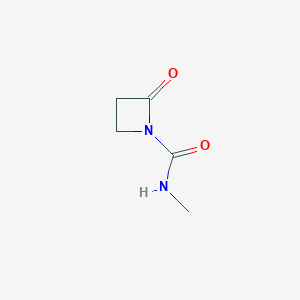
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxazole ring fused with a spiro cyclopropane, making it an interesting subject for research in organic chemistry. The molecular formula of this compound is C6H7NO2, and it has a molecular weight of 125.1253 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one can be achieved through various methods. One common approach involves the cyclopropanation of benzylideneisoxazol-5-one using diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused cyclopropane . The reaction conditions typically include the use of diethyl ether as a solvent and sodium metal for the distillation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated heterocycles.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one: This compound has a similar spiro structure but with additional phenyl and methylbenzyl groups.
6-Oxa-4-azaspiro(2.4)hept-4-en-7-one: Another spiro compound with a different substitution pattern.
2-Oxa-6-azaspiro(3.3)heptane: A related compound with a different ring size and substitution.
Uniqueness
7-Methyl-5-oxa-6-azaspiro(24)hept-6-en-4-one is unique due to its specific spiro-fused oxazole structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10258-23-8 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one |
InChI |
InChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3 |
InChI-Schlüssel |
OHSLPCOXFQWAMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=O)C12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)






